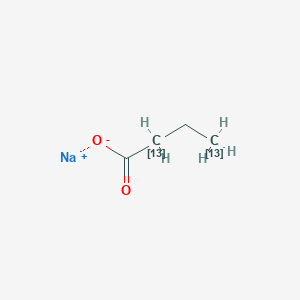

Sodium butyrate-2,4-13C2

Descripción general

Descripción

Sodium butyrate-2,4-13C2: is a stable isotope-labeled compound, specifically a sodium salt of butyric acid where the carbon atoms at positions 2 and 4 are replaced with carbon-13 isotopes. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sodium butyrate-2,4-13C2 typically involves the reaction of butyric acid-2,4-13C2 with sodium hydroxide. The process can be summarized as follows:

Reactants: Butyric acid-2,4-13C2 and sodium hydroxide.

Reaction: The butyric acid-2,4-13C2 is added dropwise to an aqueous solution of sodium hydroxide.

Conditions: The reaction is carried out at room temperature with continuous stirring.

Product Isolation: After the reaction is complete, the water is evaporated, and the resulting solid is dried to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. Special drying equipment is used to ensure minimal side reactions and impurities, leading to a high yield of the product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium butyrate-2,4-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form butanol.

Substitution: It can undergo nucleophilic substitution reactions where the butyrate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Butanol.

Substitution: Various substituted butyrates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Tracer Studies : Sodium butyrate-2,4-13C2 is extensively used in tracer studies to understand metabolic pathways and reaction mechanisms. The isotopic labeling enables precise tracking of the compound during complex chemical reactions, facilitating the elucidation of metabolic processes.

2. Biology

- Cellular Metabolism : In biological research, this compound aids in studying cellular metabolism and gene expression. It is particularly effective in studies involving histone deacetylase inhibition, which influences gene regulation.

- Metabolic Incorporation : Sodium butyrate is rapidly incorporated into central metabolic pathways. Studies have demonstrated its conversion into acetyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle, enhancing metabolic activity in model organisms like Drosophila melanogaster .

3. Medicine

- Neurodegenerative Diseases : Sodium butyrate has therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates it can improve memory function and reduce amyloid pathology in animal models .

- Inflammatory Bowel Disease (IBD) : Clinical studies show that sodium butyrate can significantly improve symptoms in patients with treatment-resistant ulcerative colitis. The addition of sodium butyrate to standard therapy resulted in notable clinical improvements .

Inflammatory Bowel Disease

A clinical trial involving twelve patients with treatment-resistant ulcerative colitis demonstrated significant improvements when sodium butyrate was added to their standard treatment regimen. Notably:

- Clinical Outcomes : An 85% response rate was observed in symptom relief among patients receiving sodium butyrate alongside mesalazine compared to those receiving mesalazine alone .

Cancer Therapy

Research on colon cancer cell lines revealed that sodium butyrate effectively induces apoptosis and inhibits proliferation through HDAC inhibition mechanisms:

- In Vitro Studies : Sodium butyrate enhanced the efficacy of conventional chemotherapy by sensitizing cancer cells to treatment .

Table 1: Incorporation of this compound into Metabolites

| Time Point (min) | Acetyl-CoA (13C labeling %) | TCA Cycle Intermediates (13C labeling %) |

|---|---|---|

| 0 | 10 | 5 |

| 20 | 30 | 15 |

| 60 | 50 | 25 |

This table illustrates the gradual incorporation of labeled carbon from sodium butyrate into key metabolites over time, indicating its role in enhancing metabolic activity .

Mecanismo De Acción

Sodium butyrate-2,4-13C2 exerts its effects primarily through the inhibition of histone deacetylases. This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression. The compound also affects various metabolic pathways, including those involved in energy homeostasis and inflammation .

Comparación Con Compuestos Similares

- Sodium butyrate-1,2-13C2

- Sodium butyrate-13C4

- Sodium acetate-1-13C

- Sodium propionate-13C3

Comparison: Sodium butyrate-2,4-13C2 is unique due to its specific isotopic labeling at positions 2 and 4, which allows for detailed studies of metabolic pathways and reaction mechanisms. Other similar compounds, such as sodium butyrate-1,2-13C2 and sodium butyrate-13C4, have different isotopic labeling patterns, which may be useful for different types of studies .

Actividad Biológica

Sodium butyrate-2,4-13C2 is a stable isotope-labeled form of sodium butyrate, a short-chain fatty acid (SCFA) that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its metabolic incorporation, therapeutic potential, and implications in various health conditions.

Overview of Sodium Butyrate

Sodium butyrate (NaB) is recognized for its role as a histone deacetylase (HDAC) inhibitor, influencing gene expression through epigenetic modifications. It has been shown to promote differentiation and induce apoptosis in cancer cells while also playing a crucial role in gut health by serving as an energy source for colonocytes and modulating inflammation.

Metabolic Pathways

Recent studies have demonstrated that sodium butyrate is rapidly incorporated into central metabolic pathways. In experiments involving Drosophila melanogaster, it was observed that sodium butyrate significantly increased oxygen consumption rates, suggesting enhanced metabolic activity. The incorporation of labeled carbon from sodium butyrate into tricarboxylic acid (TCA) cycle intermediates was confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis. Key findings include:

- Incorporation into Acetyl-CoA : Sodium butyrate was found to be converted into acetyl-CoA, which subsequently enters the TCA cycle.

- Stable Isotope Labeling : The study showed substantial increases in the pool sizes of butyric acid and its derivatives over time, indicating effective metabolic processing ( ).

Table 1: Incorporation of this compound into Metabolites

| Time Point (min) | Acetyl-CoA (13C labeling %) | TCA Cycle Intermediates (13C labeling %) |

|---|---|---|

| 0 | 10 | 5 |

| 20 | 30 | 15 |

| 60 | 50 | 25 |

Inflammatory Bowel Disease (IBD)

Sodium butyrate has shown promise in the treatment of inflammatory bowel diseases such as ulcerative colitis. A case study involving patients with treatment-resistant ulcerative colitis demonstrated that the addition of sodium butyrate to standard therapy resulted in significant improvements in clinical symptoms and endoscopic findings. Specifically:

- Clinical Outcomes : Patients receiving sodium butyrate experienced a marked reduction in disease activity scores and improved bowel function ( ).

- Mechanism of Action : The proposed mechanism includes modulation of gut microbiota and enhancement of SCFA-producing bacteria ( ).

Cancer Therapy

Sodium butyrate's role as an HDAC inhibitor has implications for cancer therapy. It has been shown to:

- Induce apoptosis in various cancer cell lines.

- Inhibit cell cycle progression and promote differentiation ( ).

In vitro studies indicate that sodium butyrate can enhance the efficacy of conventional chemotherapy by sensitizing cancer cells to treatment.

Case Studies

- Ulcerative Colitis : A clinical trial involving 12 patients indicated that those receiving sodium butyrate alongside mesalazine had better outcomes compared to those receiving mesalazine alone. The combination therapy led to an 85% response rate in symptom relief ( ).

- Cancer Cell Lines : Research on colon cancer cell lines revealed that sodium butyrate effectively induced apoptosis and inhibited proliferation through HDAC inhibition mechanisms ( ).

Propiedades

IUPAC Name |

sodium;(2,4-13C2)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-CFARNWPNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C[13CH2]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635687 | |

| Record name | Sodium (2,4-~13~C_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-68-8 | |

| Record name | Sodium (2,4-~13~C_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286367-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.